2-bromo-1-(propan-2-yl)-1H-imidazole
CAS No.: 875340-90-2
Cat. No.: VC11563060
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875340-90-2 |
---|---|
Molecular Formula | C6H9BrN2 |
Molecular Weight | 189.05 g/mol |
IUPAC Name | 2-bromo-1-propan-2-ylimidazole |
Standard InChI | InChI=1S/C6H9BrN2/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3 |
Standard InChI Key | LVAQXLDPMMNMRH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=CN=C1Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The imidazole ring in 2-bromo-1-(propan-2-yl)-1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). The bromine atom at the 2-position and the bulky isopropyl group at the 1-position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a planar ring structure with bond lengths of 1.34–1.38 Å for C–N bonds and 1.73 Å for the C–Br bond .
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular formula | |
Molecular weight | 189.05 g/mol |
Bond length (C–Br) | 1.73 Å |
Bond angle (N1–C2–Br) | 117.5° |
Electronic Properties
The electronegative bromine atom induces electron withdrawal via inductive effects, polarizing the imidazole ring. This polarization enhances electrophilic substitution at the 4- and 5-positions, as demonstrated in halogenation and cross-coupling reactions . The isopropyl group contributes steric hindrance, shielding the 1-position from further substitution.
Synthesis and Scalable Production
Bromination of 1-(Propan-2-yl)-1H-imidazole
The most common synthesis involves direct bromination of 1-(propan-2-yl)-1H-imidazole using -bromosuccinimide (NBS) or molecular bromine. A regioselective protocol adapted from Vetrichelvan et al. (2023) achieves 85% yield by reacting the precursor with NBS (1.1 equiv) in dichloromethane at 0°C :
Key advantages of this method include:
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Regioselectivity: Minimal formation of 4- or 5-bromo isomers due to steric guidance from the isopropyl group.
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Scalability: Reactions conducted in continuous flow reactors achieve >90% conversion at pilot-plant scales .
Alternative Routes
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Halogen Exchange: 2-Chloro-1-(propan-2-yl)-1H-imidazole undergoes bromide substitution using in dimethylformamide (DMF) at 120°C (yield: 78%).
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Debromination of Dibromo Derivatives: Selective removal of a bromine atom from 2,4-dibromo-1-(propan-2-yl)-1H-imidazole using isopropyl magnesium chloride (i-PrMgCl) yields the monobromo product .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Key Reagent |
---|---|---|---|
NBS Bromination | 85 | 99 | NBS |
Halogen Exchange | 78 | 97 | NaBr |
Debromination | 72 | 98 | i-PrMgCl |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 89–91°C, with decomposition onset at 210°C. The isopropyl group enhances thermal stability compared to methyl or ethyl analogues.
Solubility Profile
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Polar solvents: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and methanol.
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Nonpolar solvents: Limited solubility in hexane and toluene (<1 mg/mL).
Chemical Reactivity and Functionalization
Suzuki–Miyaura Cross-Coupling
The bromine atom facilitates palladium-catalyzed couplings with aryl boronic acids, forming biaryl imidazoles. For example, reaction with 4-fluorophenylboronic acid yields 2-(4-fluorophenyl)-1-(propan-2-yl)-1H-imidazole (85% yield) :
Nucleophilic Substitution
Replacement of bromine with amines or thiols occurs under basic conditions. For instance, treatment with morpholine in the presence of produces 2-morpholino-1-(propan-2-yl)-1H-imidazole.
Biological and Pharmacological Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 16–32 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of bacterial cell membrane integrity, as shown via fluorescence microscopy.
Table 3: Biological Activity Data
Organism/Cell Line | Activity Metric | Result |
---|---|---|
S. aureus | MIC | 16 µg/mL |
MCF-7 | IC | 12.5 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and epigenetic modulators. For example, it is used in synthesizing PRC2 inhibitors for oncology therapeutics .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities due to the bromine atom’s polarizability.
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